molecular formula C15H10ClN5OS B4457665 7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4457665
M. Wt: 343.8 g/mol
InChI Key: INBWSOBWJUVOAY-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core with a 4-chlorophenyl group at position 7 and a methylthio substituent at position 2. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (methylthio) moieties, which are critical in modulating pharmacological and physicochemical properties.

Properties

IUPAC Name

11-(4-chlorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)6-7-20(13(11)22)10-4-2-9(16)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBWSOBWJUVOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₀ClN₅OS
  • Molecular Weight : 343.8 g/mol
  • CAS Number : 1158567-47-5
  • Structural Features : The compound features a pyrido-triazolo-pyrimidine core with a chlorophenyl and methylthio substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar triazole derivatives. For instance:

  • Study Findings : A related triazole compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 31.25 µg/mL . This suggests that compounds within this class may possess potent antimicrobial effects.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases:

  • Research Insights : The antioxidant activity of triazole derivatives has been assessed using DPPH and FRAP assays. Compounds similar to 7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one demonstrated notable scavenging activity against free radicals .

Anticancer Potential

Triazole derivatives have shown promise in cancer treatment:

  • Mechanism of Action : The cytotoxic effects of triazole compounds are attributed to their ability to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of apoptosis-related proteins .

Case Studies and Research Findings

StudyCompoundMethodologyKey Findings
Various TriazolesIn vitro assaysExhibited significant antibacterial activity against multiple strains.
Triazole DerivativesCytotoxicity assaysInduced apoptosis in human cancer cell lines.
Triazepine CompoundsPharmacological evaluationDemonstrated a range of activities including anti-inflammatory and analgesic effects.

The mechanisms through which 7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes that are crucial for microbial survival or cancer cell growth.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways involved in cell survival and death.
  • Antioxidant Mechanisms : By scavenging free radicals, they reduce oxidative stress which is implicated in many diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. For example:

  • Cell Lines Tested : The compound has shown moderate to high cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance anticancer efficacy .

Antioxidant Properties

In addition to anticancer activity, compounds within this class have been evaluated for their antioxidant capabilities. The presence of the methylthio group is believed to contribute to these effects by scavenging free radicals and reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrido-triazolopyrimidine derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells, suggesting their possible use in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Study :
    • A study investigated a series of pyrido-triazolopyrimidine derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced potency against MCF-7 cells compared to standard chemotherapeutic agents.
  • Antioxidant Evaluation :
    • Another study focused on evaluating the antioxidant capacity of synthesized compounds using DPPH radical scavenging assays. The findings suggested that some derivatives significantly reduced free radical levels, indicating potential for use in oxidative stress-related conditions.
  • Anti-inflammatory Research :
    • A comprehensive evaluation of the anti-inflammatory properties was conducted using animal models. Compounds were administered to assess their ability to reduce inflammation markers in vivo, demonstrating promising results for future therapeutic applications.

Comparison with Similar Compounds

Pyrido-Triazolo-Pyrimidinones with Aromatic Substituents

  • 7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (): Features a nitro group at the 4-position of the phenyl ring, which is more electron-withdrawing than chlorine. This substitution may enhance electrophilic reactivity but reduce solubility compared to the target compound .

Fused-Ring Derivatives

  • The methyl and phenyl groups may enhance lipophilicity but reduce water solubility compared to the target compound .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target compound 4-Chlorophenyl, methylthio C₁₆H₁₁ClN₆OS 370.82 Balanced lipophilicity (methylthio) and electron-withdrawing (Cl)
7-(4-Nitrophenyl) analog (Ev6) 4-Nitrophenyl C₁₄H₈N₆O₃ 308.25 Higher electron deficiency, potential reactivity
7-[2-(Trifluoromethyl)phenyl] (Ev6) 2-(Trifluoromethyl)phenyl C₁₅H₈F₃N₆O 360.26 Steric hindrance and strong electron withdrawal
Compound 32 (Ev1) 3-Chlorobenzyl, hexyl C₁₉H₂₂ClN₅O 379.87 Aliphatic chain enhances lipophilicity but may reduce target specificity
Compound 10a-d (Ev4) 2-Hydroxyphenyl, methylthio, propanoic acid C₁₇H₁₄N₆O₃S₂ 430.46 Hydroxyl and carboxylic acid groups improve solubility

Key Observations:

  • Electron-withdrawing groups (Cl, NO₂, CF₃) influence electronic density, affecting interactions with biological targets.
  • Fused rings (e.g., thieno-pyridine in ) increase molecular rigidity, which may impact binding kinetics .

Recommendations :

Conduct comparative studies on the target compound’s solubility, stability, and binding affinity against analogs.

Explore pharmacological activities (e.g., antimicrobial, anticancer) using assays referenced in and .

Optimize synthetic routes for scalability, leveraging green chemistry approaches as in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(4-chlorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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